Tetrakis(diethylamine)tin
Overview
Description
Taurodeoxycholic acid (sodium hydrate) is a bile acid derived from deoxycholic acid. It is a conjugate acid of taurodeoxycholate with detergent activity. This compound is formed in the liver by conjugating deoxycholate with a taurine group, commonly found in the form of a sodium salt . It is an important bile acid involved in the emulsification of lipids and plays a crucial role in the digestion and absorption of fats.
Mechanism of Action
Target of Action
Tetrakis(diethylamido)tin(IV) is primarily used as a precursor in the synthesis of metal oxide thin films via the chemical vapor deposition method . Its primary targets are the surfaces of materials where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets by depositing a thin layer of metal oxide on the surface of the target material . This is achieved through a process known as chemical vapor deposition, where the compound is vaporized and then deposited on the surface of the target material .
Biochemical Pathways
Tetrakis(diethylamido)tin(IV) is involved in the non-hydrolytic templated sol–gel synthesis pathway . This pathway leads to the formation of mesoporous tin silicate xerogels . These xerogels can act as potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .
Pharmacokinetics
Its volatility and reactivity are critical factors influencing its bioavailability in the context of chemical vapor deposition .
Result of Action
The action of Tetrakis(diethylamido)tin(IV) results in the formation of stable metal oxide thin films on the surface of target materials . For example, it can be used to fabricate an ultrathin layer of SnO2 on carbon nanotubes, which can be used as anodes for lithium-ion batteries .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis . These xerogels are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .
Temporal Effects in Laboratory Settings
Tetrakis(diethylamido)tin(IV) is known to be used to produce stable metal oxide thin films on the surface of carbon electrode materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurodeoxycholic acid (sodium hydrate) is synthesized by conjugating deoxycholic acid with taurine. The process involves the following steps:
Activation of Deoxycholic Acid: Deoxycholic acid is first activated by converting it into its acyl chloride form using thionyl chloride.
Conjugation with Taurine: The activated deoxycholic acid is then reacted with taurine in the presence of a base such as sodium hydroxide to form taurodeoxycholic acid.
Formation of Sodium Salt: The resulting taurodeoxycholic acid is neutralized with sodium hydroxide to form taurodeoxycholic acid (sodium hydrate).
Industrial Production Methods: In industrial settings, the production of taurodeoxycholic acid (sodium hydrate) follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Taurodeoxycholic acid (sodium hydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of taurodeoxycholic acid.
Reduction Products: Hydroxy derivatives of taurodeoxycholic acid.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Taurodeoxycholic acid (sodium hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a detergent for the solubilization of lipids and membrane-bound proteins.
Biology: Studied for its role in the emulsification of lipids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as primary biliary cirrhosis, insulin resistance, amyloidosis, cystic fibrosis, cholestasis, and amyotrophic lateral sclerosis.
Industry: Used in the preparation of bacterial culture media and as a component in various biochemical assays
Comparison with Similar Compounds
- Taurochenodeoxycholic acid
- Tauroursodeoxycholic acid
- Taurocholic acid
- Glycocholic acid .
Properties
IUPAC Name |
N-ethyl-N-[tris(diethylamino)stannyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSPCQTOMZHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586837 | |
Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-78-0 | |
Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(diethylamido)tin(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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